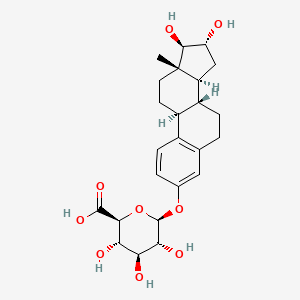

Estriol 3-glucuronide

説明

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKIAJMSMKLBQE-JRSYHJKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947700 | |

| Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2479-91-6 | |

| Record name | Estriol 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estriol 3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Dihydroxyestra-1(10),2,4-trien-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Estriol 3-Glucuronide in Maternal-Fetal Circulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of estriol 3-glucuronide (E3-3G), a significant metabolite of the primary pregnancy estrogen, estriol (E3), in the complex interplay of the maternal-fetal circulation. During gestation, the fetoplacental unit synthesizes vast quantities of estriol, which is subsequently metabolized into various conjugates to facilitate its excretion. This compound is a key conjugate, and its transport across the placental barrier is a critical determinant of its distribution and ultimate elimination. This document details the biosynthesis of estriol, its conversion to this compound, and the transport mechanisms governing its passage from the fetal to the maternal compartment. Particular focus is placed on the role of ATP-binding cassette (ABC) transporters, specifically the Multidrug Resistance-Associated Protein 3 (MRP3), in the efflux of this compound from the syncytiotrophoblast into the maternal bloodstream. This guide also presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key pathways and processes.

Introduction

During human pregnancy, the steroid hormone estriol (E3) is produced in exceptionally large amounts, serving as a key biomarker of fetal well-being and playing a crucial role in uterine growth and placental function.[1] The synthesis of estriol is a unique collaborative process between the fetus and the placenta, often referred to as the fetoplacental unit. Once synthesized, unconjugated estriol (uE3) readily enters the maternal circulation.[2] In the maternal liver and other tissues, uE3 is rapidly conjugated to form more water-soluble metabolites, primarily estriol glucuronides and estriol sulfates, to facilitate their renal excretion.[2]

Among these conjugates, this compound (E3-3G) is a significant metabolite. The transport of E3-3G across the placental barrier is a unidirectional process, primarily from the fetal to the maternal circulation, preventing its accumulation in the fetal compartment. This process is mediated by specific efflux transporters located on the syncytiotrophoblast, the primary cellular barrier of the placenta. Understanding the dynamics of E3-3G transport is crucial for comprehending the overall disposition of estrogens during pregnancy and has implications for drug development, as many pharmaceutical compounds and their metabolites are also substrates for these transporters.

Biosynthesis of Estriol and Formation of this compound

The production of estriol is a multi-step process involving both the fetal adrenal glands and liver, and the placenta.

-

Fetal Precursor Synthesis: The fetal adrenal glands produce dehydroepiandrosterone sulfate (DHEA-S).

-

Fetal Hydroxylation: In the fetal liver, DHEA-S is hydroxylated to 16α-hydroxy-DHEA-S (16α-OH-DHEAS).[3]

-

Placental Aromatization: 16α-OH-DHEAS is then transported to the placenta, where it is converted to unconjugated estriol (E3) through a series of enzymatic reactions, including sulfatase and aromatase activity.[3]

-

Entry into Circulation: Over 90% of the synthesized unconjugated estriol enters the maternal circulation.[2]

-

Glucuronidation: In the maternal liver, unconjugated estriol undergoes glucuronidation, a phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs). This process attaches a glucuronic acid moiety to the estriol molecule, primarily at the 3-hydroxyl position, forming this compound (E3-3G).[2]

Diagram: Biosynthesis of Estriol and this compound

Biosynthesis of estriol and its subsequent glucuronidation.

Transport of this compound across the Placental Barrier

The syncytiotrophoblast, a continuous multinucleated cell layer, forms the primary barrier between maternal and fetal blood. The transport of substances across this barrier is tightly regulated by a variety of transport proteins expressed on its apical (maternal-facing) and basolateral (fetal-facing) membranes.

This compound is actively transported from the fetal circulation to the maternal circulation, a process mediated by efflux transporters. This unidirectional flow is crucial for preventing the accumulation of steroid conjugates in the fetus.

The Role of ABC Transporters

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that utilize ATP hydrolysis to transport a wide array of substrates across biological membranes. Several ABC transporters are expressed in the placenta and play a vital role in fetal protection by effluxing xenobiotics and endogenous metabolites back into the maternal circulation.

Research has identified Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3) as a key transporter of this compound. Studies have shown that MRP3 is an efficient efflux pump for E3-3G.

Localization and Function of MRP3 in the Syncytiotrophoblast

MRP3 is localized to the basolateral membrane of polarized cells, such as hepatocytes. In the context of the syncytiotrophoblast, the basolateral membrane is in contact with the fetal circulation. However, for the purpose of efflux from the fetoplacental unit to the mother, the critical transporter would be on the apical (maternal-facing) membrane. Some studies suggest a basolateral localization in hepatocytes for efflux into the blood. In the placenta, this would imply transport from the syncytiotrophoblast into the fetal circulation, which is counterintuitive for a detoxification role. However, other evidence points to the apical (maternal-facing) membrane of the syncytiotrophoblast as the site of key efflux transporters like BCRP (ABCG2), which also transports some estrogen conjugates. While MRP3 is a confirmed transporter of E3-3G, its precise and universally agreed-upon localization on the syncytiotrophoblast and its definitive role in the direction of E3-3G transport require further elucidation. For the purpose of this guide, we will depict the logical pathway of efflux into the maternal circulation.

Diagram: Transport of this compound across the Syncytiotrophoblast

Efflux of E3-3G via MRP3 from placenta to mother.

Quantitative Data

Precise quantitative data directly comparing the concentrations of this compound in maternal versus fetal (umbilical cord) blood is limited in publicly available literature. Most studies report concentrations of total estriol, unconjugated estriol, or sulfated conjugates. However, based on the known metabolic pathways and transport mechanisms, a significant concentration gradient is expected, with much higher levels of conjugated estriol, including E3-3G, in the maternal circulation compared to the fetal circulation.

The following table summarizes the available data for unconjugated estriol, which serves as a precursor to E3-3G.

| Analyte | Maternal Serum Concentration (ng/mL) | Umbilical Cord Vein Plasma Concentration (ng/mL) | Umbilical Cord Artery Plasma Concentration (ng/mL) | Reference |

| Unconjugated Estriol (Term) | ~10-30 | ~108.9 | ~23.3 | [4] |

Note: The significantly higher concentration of unconjugated estriol in the umbilical vein compared to the umbilical artery reflects its production by the placenta and secretion into the fetal circulation before it is metabolized or cleared.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of E3-3G in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Objective: To accurately measure the concentration of this compound in maternal and fetal plasma.

Materials:

-

Plasma samples (maternal and umbilical cord blood)

-

This compound certified reference material

-

Internal standard (e.g., deuterated E3-3G)

-

Acetonitrile, methanol, formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Spike samples with the internal standard.

-

Perform protein precipitation by adding cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridges to remove interfering substances.

-

Elute the analyte (E3-3G) and internal standard with an appropriate solvent (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analyte from other components using a suitable C18 column and a gradient elution program.

-

Detect and quantify the analyte using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Construct a calibration curve using the certified reference material.

-

Calculate the concentration of E3-3G in the plasma samples based on the peak area ratio of the analyte to the internal standard.

-

Diagram: Experimental Workflow for LC-MS/MS Quantification

LC-MS/MS quantification workflow for E3-3G.

In Vitro Placental Transport Study using BeWo Cells

The BeWo choriocarcinoma cell line is a widely used in vitro model for studying placental transport as it forms a polarized monolayer with tight junctions, mimicking the syncytiotrophoblast barrier.

Objective: To investigate the transport of this compound across a model of the placental barrier and to determine the involvement of specific transporters like MRP3.

Materials:

-

BeWo cells

-

Transwell inserts

-

Cell culture medium and supplements

-

This compound

-

Inhibitors of specific transporters (e.g., for MRP3)

-

LC-MS/MS for sample analysis

Procedure:

-

Cell Culture:

-

Culture BeWo cells in appropriate medium.

-

Seed the cells onto the apical side of the Transwell inserts.

-

Allow the cells to differentiate and form a confluent monolayer with high transepithelial electrical resistance (TEER), indicating tight junction formation.

-

-

Transport Assay:

-

Wash the cell monolayer.

-

Add this compound to either the apical (maternal) or basolateral (fetal) chamber.

-

To investigate the role of specific transporters, pre-incubate the cells with a transporter inhibitor before adding the substrate.

-

At various time points, collect samples from the opposite chamber.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the collected samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral and basolateral-to-apical directions.

-

A significantly higher Papp in one direction indicates active transport.

-

A reduction in transport in the presence of an inhibitor confirms the involvement of that specific transporter.

-

Conclusion

This compound plays a pivotal role in the disposition of the primary pregnancy estrogen, estriol. Its formation in the maternal compartment and subsequent efficient transport across the placental barrier are essential for preventing its accumulation in the fetus. The ATP-binding cassette transporter MRP3 has been identified as a key player in the efflux of this compound. Further research is warranted to fully elucidate the quantitative dynamics of E3-3G in both maternal and fetal circulations and to precisely map the localization and interplay of all transporters involved in its disposition. A deeper understanding of these mechanisms will not only enhance our knowledge of pregnancy physiology but also provide valuable insights for the development of safer and more effective therapeutic strategies for pregnant women.

References

- 1. unconjugated estriol ue3: Topics by Science.gov [science.gov]

- 2. zearalenone exhibiting estrogenic: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression and localization of the multidrug resistance proteins MRP2 and MRP3 in human gallbladder epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Biosynthesis of Estriol 3-Glucuronide in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estriol 3-glucuronide is a significant metabolite of estriol, the primary estrogen during human pregnancy. Its formation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a crucial step in the detoxification and elimination of estrogens. Understanding the chemical synthesis and biochemical pathways of this compound is vital for research in endocrinology, drug metabolism, and clinical diagnostics. This technical guide provides an in-depth overview of the synthesis and biosynthesis of this compound, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers and drug development professionals in this field.

Introduction

Estriol (E3) is one of the three major endogenous estrogens, with its production surging during pregnancy. The conjugation of estriol with glucuronic acid at the 3-hydroxyl position results in the formation of this compound, a more water-soluble compound that can be readily excreted in urine.[1][2] This process is a key component of phase II drug metabolism and is essential for maintaining hormonal homeostasis. The primary enzymes responsible for this biotransformation are the UDP-glucuronosyltransferases (UGTs), with specific isoforms exhibiting varying affinities for different steroid substrates.[3][4]

This whitepaper will explore both the chemical synthesis and the physiological biosynthesis of this compound. It will provide detailed methodologies for its preparation and analysis, summarize key quantitative data, and present visual diagrams of the relevant pathways and workflows.

Chemical Synthesis of this compound

The chemical synthesis of steroid glucuronides, including this compound, is most commonly achieved through the Koenigs-Knorr reaction.[5][6] This reaction involves the glycosylation of an alcohol (the steroid) with a glycosyl halide in the presence of a promoter, typically a heavy metal salt.

The Koenigs-Knorr Reaction

The general principle of the Koenigs-Knorr reaction for the synthesis of this compound involves the reaction of estriol with a protected glucuronic acid bromide, such as acetobromo-α-D-glucuronic acid methyl ester, in the presence of a catalyst like silver carbonate or cadmium carbonate.[5][7][8] The protecting groups on the glucuronic acid moiety prevent unwanted side reactions and are subsequently removed by hydrolysis to yield the final product.

Experimental Protocol: Chemical Synthesis

The following protocol is a generalized procedure based on the principles of the Koenigs-Knorr reaction for the synthesis of aryl glucuronides.[6][7]

Materials:

-

Estriol

-

Acetobromo-α-D-glucuronic acid methyl ester

-

Cadmium carbonate (or silver carbonate)

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Sodium methoxide in methanol

-

Aqueous sodium hydroxide

-

Diatomaceous earth

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Glycosylation:

-

Dissolve estriol in anhydrous toluene.

-

Add cadmium carbonate and a drying agent.

-

Stir the suspension and add a solution of acetobromo-α-D-glucuronic acid methyl ester in anhydrous toluene dropwise.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and filter through diatomaceous earth to remove the catalyst.

-

Wash the filter cake with toluene and combine the filtrates.

-

Evaporate the solvent under reduced pressure to obtain the crude protected this compound.

-

-

Purification of the Protected Glucuronide:

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).

-

-

Deprotection:

-

Dissolve the purified protected glucuronide in a mixture of methanol and chloroform.

-

Add a solution of sodium methoxide in methanol and stir at room temperature for several hours to remove the acetyl protecting groups.

-

Neutralize the reaction with an acidic resin and filter.

-

Evaporate the solvent to obtain the methyl ester of this compound.

-

Dissolve the methyl ester in a mixture of methanol and water.

-

Add aqueous sodium hydroxide and stir at room temperature to hydrolyze the methyl ester.

-

Neutralize the solution with a suitable acid.

-

-

Final Purification:

-

Purify the final product, this compound, by a suitable method such as reversed-phase high-performance liquid chromatography (HPLC).

-

Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.[9]

-

Biosynthesis of this compound in Humans

In humans, this compound is synthesized from estriol primarily in the liver through the action of UDP-glucuronosyltransferase (UGT) enzymes.[3] This enzymatic reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the 3-hydroxyl group of estriol.

UDP-Glucuronosyltransferase (UGT) Isoforms

Several UGT isoforms are involved in the glucuronidation of estrogens. For the 3-hydroxyl position of estrogens like estradiol, UGT1A1 is a key enzyme.[4][10] Studies on estriol suggest that UGT1A10 is highly active in the conjugation of the 3-OH group.[3] The general reaction is as follows:

Estriol + UDP-glucuronic acid --(UGT)--> this compound + UDP

Experimental Protocol: In Vitro Biosynthesis

This protocol describes a typical in vitro glucuronidation assay using human liver microsomes (HLM) or recombinant UGT enzymes to produce and study this compound.[11][12][13]

Materials:

-

Human liver microsomes (HLM) or recombinant human UGT1A1/UGT1A10

-

Estriol

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Alamethicin

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Water for HPLC

-

Formic acid

Procedure:

-

Microsome Activation (if using HLM):

-

Pre-incubate the HLM suspension with alamethicin (e.g., 50 µg/mg of microsomal protein) on ice for 15 minutes to permeabilize the microsomal membrane.

-

-

Incubation:

-

Prepare the incubation mixture in microcentrifuge tubes containing Tris-HCl buffer, MgCl₂, activated HLM or recombinant UGT, and estriol (dissolved in a minimal amount of a suitable solvent like DMSO).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

-

Sample Analysis:

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of estrogen 3-glucuronides. While specific kinetic data for estriol 3-glucuronidation is limited, data for estradiol 3-glucuronidation, primarily catalyzed by UGT1A1, serves as a valuable reference.

Table 1: Kinetic Parameters for Estradiol 3-Glucuronidation by Human Liver Microsomes and Recombinant UGT1A1

| Enzyme Source | Substrate | Km / S₅₀ (µM) | Vmax (pmol/min/mg protein) | Hill Coefficient (n) | Reference |

| Human Liver Microsomes | Estradiol | 22 (S₅₀) | - | 1.9 | [16] |

| Human Liver Microsomes | Estradiol | 17 (Km,app) | 400 | 1.8 | [11] |

| Human Liver Microsomes | Estradiol | 21.0 ± 3.7 (K₀.₅) | 975 ± 25.4 | 1.7 ± 0.20 | [12] |

| Recombinant UGT1A1 | Estradiol | - | - | - | [10] |

Note: Estradiol-3-glucuronidation often exhibits sigmoidal (allosteric) kinetics, hence S₅₀ and the Hill coefficient are reported instead of Kₘ for Michaelis-Menten kinetics.

Table 2: Analytical Parameters for the Quantification of Estriol Glucuronides by LC-MS/MS

| Analyte | Calibration Range (µg/mL) | Limit of Detection (ng/mL) | Analytical Recovery (%) | Reference |

| This compound | 0.1 - 20 | 10 | > 85 | [15] |

| Estriol 16-glucuronide | 0.1 - 20 | 5 | > 85 | [15] |

Mandatory Visualizations

Biosynthesis Pathway of this compound

Experimental Workflow for In Vitro Glucuronidation Assay

Conclusion

This technical guide has provided a comprehensive overview of the chemical synthesis and biosynthesis of this compound. The detailed experimental protocols for both chemical and enzymatic synthesis, along with the summarized quantitative data and visual workflows, offer valuable resources for researchers in endocrinology, pharmacology, and clinical chemistry. A thorough understanding of these processes is fundamental for advancing our knowledge of estrogen metabolism and its implications in health and disease. Further research is warranted to fully elucidate the specific kinetic parameters of estriol 3-glucuronidation by various UGT isoforms and to optimize synthetic routes for the production of this important metabolite for research and diagnostic purposes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Estriol glucuronide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Steroid conjugates. VI. An improved Koenigs-Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differentiation of estriol glucuronide isomers by chemical derivatization and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Correlation between Bilirubin Glucuronidation and Estradiol-3-Gluronidation in the Presence of Model UDP-Glucuronosyltransferase 1A1 Substrates/Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Differential modulation of UDP-glucuronosyltransferase 1A1 (UGT1A1)-catalyzed estradiol-3-glucuronidation by the addition of UGT1A1 substrates and other compounds to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological functions of Estriol 3-glucuronide during pregnancy.

An In-depth Technical Guide to the Biological Functions of Estriol 3-Glucuronide During Pregnancy

Audience: Researchers, scientists, and drug development professionals.

Abstract

Estriol (E3) is the most abundant estrogen during human pregnancy, with its levels increasing up to 1,000-fold, playing a pivotal role in maintaining a healthy pregnancy and supporting fetal development.[1] The vast majority of circulating estriol is not in its free, unconjugated form but exists as water-soluble conjugates, primarily this compound (E3G) and estriol sulfate. E3G is a key metabolite formed in the maternal liver, facilitating the excretion of estriol and serving as a prodrug that can be converted back to biologically active estriol in target tissues. This technical guide provides a comprehensive overview of the synthesis, metabolism, transport, and multifaceted biological functions of this compound during pregnancy. It details its role in regulating uteroplacental blood flow, promoting uterine growth, and preparing for parturition, while also serving as a critical biomarker for assessing fetoplacental health.

Synthesis and Metabolism of Estriol and its Glucuronide Conjugate

The production of estriol is a collaborative process involving both the fetus and the placenta, often referred to as the "fetoplacental unit." The subsequent metabolism into this compound occurs predominantly in the maternal compartment.

Fetoplacental Synthesis of Unconjugated Estriol (uE3)

The synthesis pathway begins in the fetus.[1][2]

-

Fetal Adrenal Gland: The fetal adrenal glands produce dehydroepiandrosterone sulfate (DHEA-S).

-

Fetal Liver: DHEA-S is transported to the fetal liver, where it undergoes hydroxylation by the enzyme CYP3A7 to form 16α-hydroxy-DHEA-S (16α-OH-DHEA-S).[1]

-

Placenta: 16α-OH-DHEA-S crosses into the placenta. Here, placental sulfatase cleaves the sulfate group to yield 16α-OH-DHEA. This precursor then undergoes a series of enzymatic conversions, including the action of 3β-hydroxysteroid dehydrogenase and aromatase, to produce unconjugated estriol (uE3).[1][2]

Over 90% of the estriol formed in the placenta enters the maternal circulation.[2][3]

Maternal Metabolism to this compound (E3G)

Once in the maternal bloodstream, the lipophilic unconjugated estriol has a short half-life of only 20-30 minutes.[3][4] It is rapidly taken up by the maternal liver to be converted into more water-soluble forms for excretion.[2][3]

-

Glucuronidation: The primary metabolic pathway is glucuronidation, catalyzed by UDP-glucuronyltransferase enzymes. This process attaches a glucuronic acid moiety to the estriol molecule.

-

Major Conjugates: This conjugation results in several metabolites, including Estriol-3-glucuronide (E3-3G), Estriol-16-glucuronide (E3-16G), Estriol-3-sulfate (E3-3S), and a diconjugate, Estriol-3-sulfate-16-glucuronide (E3-SG).[5]

Approximately 80-90% of estriol in the maternal circulation is in a conjugated form, primarily as glucuronides and sulfates.[2][3] E3-3G is considered a significant end-product of estriol metabolism.[5]

Transport, Distribution, and Clearance

The transport and clearance of estriol and its conjugates are efficient processes designed to manage the high levels produced during pregnancy.

-

Placental Transport: Unconjugated estriol precursors, like 16α-OH DHEAS, are transported into the placental syncytiotrophoblast by transporters such as Organic Anion Transporter 4 (OAT4).[6][7] The resulting uE3 is then secreted primarily into the maternal circulation.

-

Maternal Distribution: In the maternal bloodstream, estriol is poorly bound to sex hormone-binding globulin (SHBG), which means a greater fraction of the unconjugated hormone is available for biological activity compared to other estrogens like estradiol.[1]

-

Renal Clearance: The conjugated forms, including E3G, are water-soluble and readily excreted by the kidneys. The renal clearance rates vary among the different conjugates, with the order being: E3-16G > E3-3G > E3-3S ≈ E3-SG.[5]

-

Enterohepatic Circulation: Some estriol conjugates, such as E3-3S and E3-16G, can undergo enterohepatic circulation, where they are excreted in bile, potentially deconjugated by gut bacteria, reabsorbed, and returned to the liver for re-conjugation, eventually being converted to E3-3G before final excretion.[5] The removal of unconjugated E3 and E3-3G from the blood is largely irreversible.[5]

Biological Functions of Estriol and E3G

While E3G itself is largely inactive, it serves as a readily available pool for the active hormone, estriol. Estrogen glucuronides can be de-glucuronidated by the enzyme β-glucuronidase in various tissues, releasing free estriol to exert its biological effects.[8]

Estrogenic Activity and Receptor Interaction

Estriol is an agonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] However, it is considered a weak estrogen due to its rapid dissociation from these receptors and lower binding affinity compared to estradiol.[1][2] Interestingly, estriol exhibits mixed agonist-antagonist activity; it is weakly estrogenic when acting alone but can act as an anti-estrogen by competing with the more potent estradiol for receptor binding.[1]

Key Roles During Pregnancy

Estriol's functions are critical for a successful pregnancy outcome.

-

Uteroplacental Perfusion: Estriol is proposed to be a primary regulator of uteroplacental blood flow.[3][9] It promotes vasodilation of the uterine arteries, which is essential to increase blood supply to the developing fetus, ensuring adequate delivery of oxygen and nutrients.[10][11]

-

Uterine Growth and Myometrial Preparation: It helps the uterus grow and expand as the fetus gets bigger.[12] Estriol also prepares the uterine myometrium for labor by increasing its sensitivity to other hormones like oxytocin.

-

Parturition: Estriol levels rise significantly before the onset of spontaneous labor, suggesting a role in initiating the birth process.[12][13]

-

Fetal Development: Research suggests estriol may act as a crucial antioxidant within the lipid-rich environment of the developing fetal central nervous system.[14] Furthermore, maternal estriol concentrations in early pregnancy have been positively correlated with infant telomere length, indicating a potential role in programming the fetal telomere biology system.[15]

-

Mammary Gland Preparation: Like other estrogens, estriol contributes to the development of mammary glands in preparation for lactation.[16]

Quantitative Data and Clinical Significance

The measurement of estriol, particularly unconjugated estriol (uE3), is a cornerstone of antenatal screening for fetal well-being.

Concentration Levels During Pregnancy

Estriol production by the placenta increases steadily throughout gestation, reaching a daily output of 35 to 45 mg at term.[1] This results in a significant rise in maternal circulating levels.

| Parameter | Value / Observation | Reference |

| Fold Increase in Pregnancy | ~1,000-fold | [1] |

| Daily Placental Production (Term) | 35 - 45 mg | [1] |

| Maternal Circulating Levels (Term) | 8 - 13 ng/dL | [1] |

| Peak uE3 Concentration | Occurs at ~40 weeks' gestation, then declines | [17] |

| Half-life of uE3 | 20 - 30 minutes | [3][4] |

| Circulating Conjugated Fraction | 90 - 95% of total estriol | [1] |

| Association with Infant Telomere Length | A 1 MoM increase in early gestation E3 is linked to a 14.42% increase in infant telomere length | [15] |

E3G as a Biomarker

Since the half-life of uE3 is very short, its measurement provides a real-time snapshot of fetoplacental function.[4] Abnormally low levels of uE3 can be indicative of several complications. It is a key component of the triple and quadruple screening tests.[1]

| Clinical Condition | Associated uE3 Level | Reference |

| Down Syndrome (Trisomy 21) | Abnormally Low | [9] |

| Edward's Syndrome (Trisomy 18) | Abnormally Low | [9][18] |

| Smith-Lemli-Opitz Syndrome | Low | [18] |

| X-linked Ichthyosis / Placental Sulfatase Deficiency | Low | [18] |

| Fetal Growth Restriction | Low | [2] |

| Fetal Demise | Low | [2] |

| Impending Labor | High level or sudden increase | [3][18] |

Experimental Protocols

Accurate quantification of estriol and its conjugates is essential for both research and clinical diagnostics.

Protocol for Estriol Quantification by HPLC

This protocol is adapted from methods used for pharmaceutical preparations and can be optimized for biological matrices like plasma or urine.[19]

-

Sample Preparation:

-

For plasma/serum: Perform a protein precipitation step with a solvent like acetonitrile.

-

For urine: Perform enzymatic hydrolysis with β-glucuronidase/arylsulfatase to measure total estriol, or proceed directly for conjugated forms.

-

Conduct Solid-Phase Extraction (SPE) using a C18 cartridge to clean up and concentrate the sample. Elute with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at ~280 nm or fluorescence detection (Excitation: 285 nm, Emission: 310 nm) for higher sensitivity.

-

Run Time: Typically under 10 minutes.

-

-

Quantification:

-

Prepare a calibration curve using certified estriol standards (e.g., 10-400 ng/mL).

-

Construct the curve by plotting peak area against concentration.

-

Determine the concentration in the unknown sample by interpolation from the linear regression of the calibration curve. The Limit of Quantification (LOQ) is typically around 10 ng/mL.[19]

-

Protocol for Receptor Binding Assay

This assay determines the relative binding affinity of estriol for its receptors.

-

Preparation of Receptor Source:

-

Prepare a cytosol fraction from a tissue rich in estrogen receptors, such as calf uterus, through homogenization and ultracentrifugation.

-

-

Competitive Binding:

-

Incubate a constant amount of radiolabeled ligand (e.g., [3H]estradiol or [3H]estriol) with the receptor preparation.

-

In parallel tubes, add increasing concentrations of unlabeled competitor ligand (the estriol being tested).

-

Incubate to allow binding to reach equilibrium (e.g., at 4°C for 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate receptor-bound radioligand from free radioligand using a method like dextran-coated charcoal adsorption, which binds the free ligand.

-

Centrifuge the mixture and collect the supernatant containing the bound ligand.

-

-

Quantification:

-

Measure the radioactivity in the supernatant using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.

-

Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Perform Scatchard analysis to determine the dissociation constant (Kd) and binding affinity.[20]

-

Conclusion

This compound is far more than an inert metabolic byproduct. It represents the major circulating form of estriol, acting as a crucial reservoir for the biologically active hormone that is fundamental to pregnancy. The synthesis and metabolism of E3G are intricately linked to the health of the fetoplacental unit, making its precursor, unconjugated estriol, an invaluable clinical biomarker. The biological actions of estriol—facilitated by the systemic distribution of E3G and local tissue de-conjugation—are essential for modulating uterine hemodynamics, supporting fetal growth, and preparing the maternal system for childbirth. A thorough understanding of the pathways and functions of this compound is critical for researchers and clinicians working to improve maternal and fetal health outcomes.

References

- 1. Estriol - Wikipedia [en.wikipedia.org]

- 2. m.script-one.com [m.script-one.com]

- 3. oatext.com [oatext.com]

- 4. Estriol (E3) | BioVendor R&D [biovendor.com]

- 5. Intermediary metabolism of estriol in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Placental Control of Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update on placental drug transport and its relevance to fetal drug exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estriol glucuronide - Wikipedia [en.wikipedia.org]

- 9. oatext.com [oatext.com]

- 10. Estrogen-Induced Uterine Vasodilation in Pregnancy and Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endocrine modulation of uterine blood flow in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. A role for estriol in human labor, term and preterm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The physiological role of estriol during human fetal development is to act as antioxidant at lipophilic milieus of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Maternal Estriol Concentrations in Early Gestation Predict Infant Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Estriol? [synapse.patsnap.com]

- 17. Estriol in pregnancy. VII. Unconjugated plasma estriol in prolonged gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unconjugated estriol - fetal death marker [niloulab.com]

- 19. austinpublishinggroup.com [austinpublishinggroup.com]

- 20. Estriol and estrone interaction with the estrogen receptor. I. Temperature-induced modulation of the cooperative binding of [3H]estriol and [3H]estrone to the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Estriol 3-glucuronide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (E3), one of the three major endogenous estrogens, becomes the predominant estrogen during pregnancy. Its discovery in 1930 by Marrian and colleagues from the urine of pregnant women marked a significant milestone in endocrinology.[1] While estriol itself is considered a weak estrogen, its conjugated metabolites play a crucial role in its metabolism and excretion. Among these, Estriol 3-glucuronide (E3G) is a significant water-soluble conjugate. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to this compound, with a focus on experimental methodologies, quantitative data, and relevant biological pathways.

Discovery and Early History

The journey of this compound research is intrinsically linked to the initial studies of estriol itself. Following the isolation of estriol, researchers began to investigate its metabolic fate. It was soon understood that to be excreted in the urine, steroid hormones underwent conjugation to increase their water solubility.

The definitive isolation and characterization of this compound from human pregnancy urine was a significant advancement. In 1968, S. Ladany reported the isolation of crystalline this compound, providing a pure standard for further investigation.[2] Early research also established that this compound, along with its isomer Estriol 16α-glucuronide, were major metabolites of estriol found in high concentrations in the urine of pregnant women.[3][4] These initial findings laid the groundwork for understanding the metabolism and clearance of estriol during pregnancy and its potential as a biomarker.

Historically, estrogenic products derived from the urine of pregnant women, such as Progynon and Emmenin introduced in the 1920s and 1930s, contained estriol glucuronide as a major component and were among the first orally active estrogens.[3]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its parent compound, estriol.

Table 1: Relative Abundance of Estriol Conjugates in Biological Fluids

| Conjugate | Relative Abundance in Urine (Pregnancy) | Relative Abundance in Plasma (Pregnancy) | Notes |

| Estriol 16α-glucuronide | Major | Major | Generally the most abundant conjugate. |

| This compound | Minor | Minor | Present at lower levels compared to the 16α-isomer.[5] |

| Estriol 3-sulfate | Minor | Minor | |

| Estriol 3-sulfate-16α-glucuronide | Minor | Minor | A diconjugated metabolite. |

Table 2: Concentrations of Estriol Glucuronides in Amniotic Fluid During Normal Pregnancy

| Gestational Age (weeks) | Mean Concentration of this compound (ng/mL) | Mean Concentration of Estriol 16α-glucuronide (ng/mL) |

| 16 | ~5 | ~5 |

| 40 | ~300 | ~1150 |

Data adapted from a study on amniotic fluid during normal pregnancy.

Table 3: Binding Affinity of Estriol and its Conjugates to Estrogen Receptors (ER)

| Ligand | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) | Notes |

| Estradiol (E2) | 100 | 100 | High-affinity endogenous estrogen.[6] |

| Estriol (E3) | 14 | 21 | Considered a weak estrogen due to lower binding affinity.[6] |

| This compound | Very Low (<<1) | Very Low (<<1) | Glucuronidation significantly reduces receptor binding affinity.[7] |

Table 4: Pharmacokinetic Parameters of Estriol

| Parameter | Value | Notes |

| Elimination Half-life (unconjugated) | 20-30 minutes | Rapidly cleared from circulation.[8] |

| Oral Bioavailability | Low (~5%) | Extensive first-pass metabolism in the liver.[9] |

| Protein Binding (unconjugated) | ~91% to albumin, ~1% to SHBG | Lower affinity for SHBG compared to estradiol. |

Note: Specific pharmacokinetic data for this compound is limited. The data for unconjugated estriol is provided for context.

Experimental Protocols

This section details the methodologies for the isolation, quantification, and characterization of this compound.

Protocol 1: Isolation and Purification of this compound from Urine

This protocol is a generalized procedure based on early isolation techniques and modern chromatographic methods.

1. Sample Collection and Preparation:

- Collect a 24-hour urine sample from a pregnant individual.

- Measure the total volume and store an aliquot at -20°C until analysis.

- Thaw the urine sample and centrifuge at 2000 x g for 15 minutes to remove sediment.

2. Solid-Phase Extraction (SPE):

- Condition a C18 SPE cartridge by washing with methanol followed by distilled water.

- Load the centrifuged urine onto the SPE cartridge.

- Wash the cartridge with distilled water to remove salts and other polar impurities.

- Elute the estrogen conjugates with methanol.

- Evaporate the methanol eluate to dryness under a stream of nitrogen.

3. Chromatographic Separation (HPLC):

- Reconstitute the dried extract in the HPLC mobile phase.

- Inject the sample onto a reversed-phase C18 HPLC column.

- Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate the different estriol conjugates.

- Monitor the elution profile using a UV detector at a wavelength of 280 nm or a fluorescence detector (excitation: 280 nm, emission: 310 nm).

- Collect the fraction corresponding to the retention time of the this compound standard.

4. Purity Assessment:

- Re-inject the collected fraction into the HPLC system to confirm its purity.

- Characterize the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity as this compound.

Protocol 2: Quantification of this compound by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological fluids.

1. Sample Preparation:

- To 100 µL of urine or plasma, add an internal standard (e.g., deuterated this compound).

- For total estriol measurement, perform enzymatic hydrolysis:

- Add β-glucuronidase/arylsulfatase from Helix pomatia in an acetate buffer (pH 5.0).

- Incubate at 37°C for 18-24 hours.

- Perform solid-phase extraction as described in Protocol 1.

2. LC-MS/MS Analysis:

- Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

- Set the mass spectrometer to negative electrospray ionization (ESI) mode.

- Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

3. Data Analysis:

- Construct a calibration curve using known concentrations of this compound standard.

- Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 3: Radioimmunoassay (RIA) for this compound

RIA is a highly sensitive method for quantifying haptens like steroid conjugates.

1. Antibody Production:

- Conjugate this compound to a carrier protein (e.g., bovine serum albumin, BSA) to make it immunogenic.

- Immunize rabbits or other suitable animals with the conjugate to produce polyclonal antibodies specific for this compound.

2. Radiolabeling:

- Synthesize a radiolabeled tracer, typically by introducing a radioactive isotope (e.g., ³H or ¹²⁵I) into the this compound molecule or a derivative.

3. Assay Procedure:

- Incubate a known amount of the specific antibody with a fixed amount of the radiolabeled tracer and either a standard solution of unlabeled this compound or the unknown sample.

- During incubation, the unlabeled this compound in the standard or sample competes with the radiolabeled tracer for binding to the antibody.

- Separate the antibody-bound fraction from the free fraction (e.g., using a second antibody or charcoal).

- Measure the radioactivity in the bound fraction using a scintillation counter or gamma counter.

4. Data Analysis:

- Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard.

- Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.[1][10]

Signaling Pathways and Biological Significance

This compound is primarily considered a biologically inactive metabolite of estriol. Its formation is a key step in the detoxification and elimination of estriol from the body.

Metabolic Pathway of Estriol Glucuronidation

The primary pathway involves the conjugation of estriol with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

The formation of this compound is catalyzed predominantly by the UGT1A1 and UGT1A3 isozymes in the liver.[11] This conjugation significantly increases the water solubility of estriol, facilitating its excretion via the kidneys into the urine.

Enterohepatic Circulation and Reactivation

Estriol glucuronides can be excreted in the bile and enter the intestines. In the gut, bacteria produce the enzyme β-glucuronidase, which can hydrolyze the glucuronide conjugate, releasing free estriol.[12] This free estriol can then be reabsorbed into the circulation (enterohepatic circulation), contributing to the overall estrogenic load. This reactivation mechanism suggests that this compound can act as a pro-hormone, delivering estriol to target tissues that express β-glucuronidase. The activity of β-glucuronidase is regulated by various factors, including diet and the composition of the gut microbiome.[13]

Direct Biological Activity

Due to the addition of the bulky, polar glucuronide group, this compound has a very low binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[7] Consequently, it is considered to have negligible direct estrogenic activity. Its biological effects are primarily mediated through its conversion back to the active form, estriol.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the analysis of this compound in a research setting.

Conclusion

The discovery and subsequent research on this compound have been pivotal in understanding the metabolism of estriol, particularly in the context of pregnancy. From its initial isolation to the development of sophisticated analytical techniques for its quantification, the study of this conjugate has provided valuable insights for both basic research and clinical applications. While primarily an inactive metabolite, its role as a pro-hormone through the action of β-glucuronidase highlights the complex interplay between host metabolism and the gut microbiome. Further research into the regulation of this compound formation and hydrolysis may offer new avenues for therapeutic intervention and diagnostics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Measurement of urinary estriol glucuronides during the menstrual cycle by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Changes in translational yield regulate tissue-specific expression of beta-glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estriol glucuronide - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medscape.com [medscape.com]

- 7. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 8. oatext.com [oatext.com]

- 9. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 10. Direct radioimmunoassay of urinary estrogen and pregnanediol glucuronides during the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepatic UDP-glucuronosyltransferases responsible for glucuronidation of thyroxine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Estriol 3-Glucuronide as a Biomarker of Fetal Well-being

Abstract

Estriol (E3), and its major conjugate, this compound (E3G), have long been investigated as indicators of fetal health. Synthesized through a collaborative effort of the fetal and placental units, maternal levels of estriol offer a non-invasive window into the well-being of the developing fetus. This technical guide provides a comprehensive overview of the biochemical pathways, clinical significance, and analytical methodologies for measuring estriol and its glucuronidated form. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are engaged in perinatal and maternal-fetal medicine research.

Introduction

Estriol (E3) is one of the three major endogenous estrogens, but it is produced in significant quantities only during pregnancy, primarily by the placenta.[1] Its levels in non-pregnant women are typically very low.[1] During gestation, estriol is synthesized in high amounts, and its concentration in the maternal circulation rises progressively, reflecting the functional integrity of the fetoplacental unit.[2][3] Approximately 90-95% of estriol in the maternal bloodstream is conjugated, mainly as estriol glucuronide and estriol sulfate, to increase its water solubility for excretion.[4] The measurement of unconjugated estriol (uE3) and its conjugates in maternal serum and urine has been a component of prenatal screening for several decades, aiding in the assessment of fetal health and the detection of potential congenital anomalies.[5][6]

Biochemical Basis of Estriol Synthesis and Metabolism

The production of estriol is a multi-step process that involves both the fetus and the placenta, often referred to as the "fetoplacental unit."

-

Fetal Contribution: The process begins with cholesterol, which is converted to pregnenolone in the placenta.[4] Pregnenolone is then taken up by the fetal adrenal glands and transformed into dehydroepiandrosterone (DHEA), which is subsequently sulfated to DHEA-sulfate (DHEA-S).[4]

-

Fetal Liver Hydroxylation: DHEA-S is transported to the fetal liver, where it undergoes 16α-hydroxylation by the enzyme CYP3A7 to form 16α-hydroxy-DHEA-S (16α-OH-DHEA-S).[4]

-

Placental Aromatization: This hydroxylated precursor is then taken up by the placenta. The placenta has high levels of sulfatase, which cleaves the sulfate group from 16α-OH-DHEA-S to yield 16α-OH-DHEA.[4] Subsequently, the placenta's aromatase enzyme complex converts 16α-OH-DHEA into estriol (E3).[1]

-

Maternal Conjugation and Excretion: Once estriol enters the maternal circulation, it is rapidly conjugated in the maternal liver, primarily with glucuronic acid to form this compound (E3G), making it more water-soluble for urinary excretion. The maternal half-life of unconjugated estriol is short, approximately 20 to 30 minutes.[7]

Clinical Significance and Applications

The measurement of estriol, particularly unconjugated estriol (uE3), is a key component of prenatal screening for various fetal conditions.

Screening for Chromosomal Aneuploidies

Low levels of unconjugated estriol in maternal serum during the second trimester are associated with an increased risk of fetal chromosomal abnormalities.[5] It is included in the triple screen (alpha-fetoprotein, human chorionic gonadotropin, and uE3) and the quadruple screen (which also includes inhibin-A) for Down syndrome (trisomy 21) and Edward's syndrome (trisomy 18).[5] The inclusion of uE3 improves the predictive value of these screening tests.[6]

Assessment of Fetal Well-being

Persistently low estriol levels can be indicative of fetal distress or poor placental function.[2] Conditions such as fetal growth restriction have been associated with lower maternal serum E3 levels.[6] However, the sensitivity and specificity of estriol measurement for detecting fetal distress are considered poor, and single measurements are less informative than serial monitoring to establish a trend.[2]

Prediction of Preterm Labor

A sudden increase in maternal estriol levels, particularly before the 37th week of gestation, may be a marker for impending preterm labor.[3][5] Research has explored the prognostic value of serum E3 in symptomatic patients, with some studies suggesting higher levels in women who deliver prematurely.[8]

Other Clinical Correlations

Low estriol levels have also been linked to fetal demise and first-trimester pregnancy loss.[6] Additionally, extremely low levels may indicate rare genetic disorders affecting fetal steroidogenesis, such as Smith-Lemli-Opitz syndrome or X-linked adrenal hypoplasia congenita.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data on estriol levels in various clinical contexts.

| Clinical Condition | Analyte | Sample Type | Gestation Week | Concentration | Significance | Reference |

| Normal Pregnancy (Early Gestation) | Estriol (E3) | Serum | ~16 | Median: 1.57 ng/mL (Range: 0.40–5.26 ng/mL) | Baseline for early pregnancy | [11] |

| Idiopathic Preterm Labor (<28 days to delivery) | Estriol (E3) | Serum | >30 | 15.4 ng/mL | Higher than in those who did not deliver preterm | [8] |

| Idiopathic Preterm Labor (>28 days to delivery) | Estriol (E3) | Serum | >30 | 12.8 ng/mL | Lower than in those who delivered preterm | [8] |

| Fetal Growth Restriction | Estriol (E3) | Serum | 30-42 | < 0.75 Multiples of the Median (MoM) | Associated with significant growth restriction | [6] |

| Analytical Method Performance | Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Reference |

| Unconjugated Estriol | ELISA | 0.05 ng/mL | 0.03 ng/mL (at 20% imprecision) | N/A | [12] | |

| Estriol Glucuronides | HPLC | 0.6 ng/mL | N/A | N/A | [13] | |

| Pregnanediol-3-glucuronide (as a related steroid) | LC-MS/MS | 0.01 ng/mL | N/A | 0.38 to 100 ng/mL | [14] | |

| 22 Endogenous Estrogens | GC-MS/MS & LC-MS/MS | 7 fmol/mL - 2 pmol/mL | N/A | N/A | [15] |

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Unconjugated Estriol

This protocol is a generalized representation based on commercially available competitive ELISA kits.

Principle: This is a competitive binding immunoassay. Unconjugated estriol in the sample competes with a fixed amount of enzyme-labeled estriol (e.g., HRP-conjugate) for a limited number of binding sites on an anti-estriol antibody coated onto the microplate wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of estriol in the sample.

Materials:

-

Anti-Estriol coated microplate

-

Estriol standards (0, 0.05, 0.2, 0.8, 2.0, 5.0 ng/mL)

-

Estriol-HRP conjugate

-

Wash Buffer (e.g., 20X concentrate)

-

TMB Substrate Solution

-

Stop Solution (e.g., 0.5 M H₂SO₄)

-

Serum or plasma samples

-

Precision pipettes and tips

-

Microplate reader capable of reading at 450 nm

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare 1X Wash Buffer by diluting the concentrate with deionized water.

-

Standard and Sample Addition: Pipette 50 µL of each standard, control, and sample into the appropriate wells of the anti-Estriol coated microplate.

-

Enzyme Conjugate Addition: Dispense 100 µL of Estriol-HRP conjugate into each well.

-

Antibody Addition: Dispense 50 µL of anti-Estriol reagent into each well. Gently mix for 10 seconds.

-

Incubation: Cover the plate and incubate for 60 minutes at room temperature.

-

Washing: Aspirate the contents of the wells. Wash each well 3-4 times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual liquid.

-

Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

-

Incubation: Incubate the plate for 15 minutes at room temperature in the dark.

-

Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Reading: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.

-

Calculation: Construct a standard curve by plotting the mean OD for each standard against its concentration. Determine the concentration of estriol in the samples by interpolating their mean OD values from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Estriol Glucuronide

This protocol outlines a general approach for the quantification of estrogen conjugates.

Principle: LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. Samples are first subjected to a cleanup and extraction process. The extract is then injected into the LC system, where the analytes are separated. The mass spectrometer then ionizes and fragments the analytes, allowing for highly specific quantification based on the mass-to-charge ratio of precursor and product ions.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Acetonitrile, Methanol, Formic Acid (LC-MS grade)

-

Deionized water

-

Internal standard (e.g., deuterated E3G)

-

Serum or urine samples

Procedure:

-

Sample Preparation (Solid Phase Extraction):

-

Thaw and vortex serum/urine samples.

-

Add internal standard to each sample.

-

Dilute the sample (e.g., with a buffer).

-

Condition the SPE cartridge with methanol followed by water.

-

Load the diluted sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove interferences.

-

Elute the analytes with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC Separation:

-

Inject the reconstituted sample into the LC system.

-

Use a suitable C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile/methanol with formic acid (B). The gradient will ramp from a low to a high percentage of solvent B to elute the analytes.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode for glucuronides.

-

Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

-

Define the specific precursor ion (the deprotonated molecule [M-H]⁻ of E3G) and a characteristic product ion (e.g., the fragment corresponding to the loss of the glucuronic acid moiety).

-

Monitor the MRM transitions for both the analyte and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards prepared in a similar matrix.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of E3G in the samples by comparing their peak area ratios to the calibration curve.

-

Conclusion

This compound and its unconjugated form, estriol, remain valuable biomarkers in the field of maternal-fetal medicine. Their unique synthesis pathway, which relies on a functioning fetoplacental unit, provides a strong rationale for their use in assessing fetal well-being and screening for congenital disorders. While their predictive power for certain conditions like fetal distress has limitations, their inclusion in multi-marker screening tests significantly enhances the detection of chromosomal aneuploidies. Advances in analytical techniques, particularly LC-MS/MS, offer improved sensitivity and specificity for the quantification of estriol and its conjugates, paving the way for further research into their clinical utility. This guide provides a foundational understanding for professionals seeking to utilize these biomarkers in their research and development endeavors.

References

- 1. What is the mechanism of Estriol? [synapse.patsnap.com]

- 2. labcorp.com [labcorp.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Estriol - Wikipedia [en.wikipedia.org]

- 5. oatext.com [oatext.com]

- 6. m.script-one.com [m.script-one.com]

- 7. oatext.com [oatext.com]

- 8. [Unconjugated serum estriol in the prediction of preterm delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low estriol levels in the maternal triple-marker screen as a predictor of isolated adrenocorticotropic hormone deficiency caused by a new mutation in the TPIT gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low estriol levels in the maternal marker screen as a predictor of X-linked adrenal hypoplasia congenita: case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Maternal Estriol Concentrations in Early Gestation Predict Infant Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]

- 12. anshlabs.com [anshlabs.com]

- 13. Measurement of urinary estriol glucuronides during the menstrual cycle by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of a GC- and LC-MS/MS based method for the quantification of 22 estrogens and its application to human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Estriol 3-Glucuronide: A Technical Guide to its Natural Occurrence in Biological Fluids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of estriol 3-glucuronide (E3G), a significant metabolite of the estrogen estriol, across various human biological fluids. This document provides a comprehensive overview of its physiological relevance, quantitative levels, and the analytical methodologies employed for its detection and quantification. Particular emphasis is placed on providing detailed experimental protocols and visual representations of metabolic and experimental workflows to aid in research and development.

Introduction

Estriol (E3) is one of the three major endogenous estrogens, with its production escalating dramatically during pregnancy, primarily by the fetoplacental unit.[1] Following its synthesis, estriol undergoes extensive metabolism, mainly in the maternal liver, to increase its water solubility and facilitate excretion.[1] One of the principal metabolic pathways is glucuronidation, leading to the formation of estriol glucuronides. While several positional isomers exist, this compound (E3G) is a notable conjugate found in various biological matrices. Understanding the distribution and concentration of E3G is crucial for various fields, including fetal-maternal medicine, endocrinology, and the development of therapeutics that may interact with estrogen metabolic pathways. During pregnancy, 90 to 95% of the estriol in the maternal circulation is in a conjugated form, as either estriol glucuronide or estriol sulfate.[2]

Quantitative Data on this compound Occurrence

The concentration of this compound varies significantly depending on the biological fluid, physiological state (especially pregnancy), and gestational age. The following tables summarize the available quantitative data for E3G and related estriol forms in key biological fluids.

Table 1: Concentration of this compound and Other Estriol Forms in Amniotic Fluid

| Analyte | Gestational Week | Mean Concentration (ng/mL) |

| This compound | 16 | ~5 |

| This compound | 40 | ~300 |

| Estriol 16-Glucuronide | 16 | ~5 |

| Estriol 16-Glucuronide | 40 | ~1150 |

Table 2: Concentration of Estriol and its Conjugates in Urine

| Analyte | Physiological State | Concentration/Excretion Rate |

| This compound & 16-Glucuronide | Non-pregnant (menstrual cycle) | Levels are low and fluctuate during the cycle. |

| Total Estriol | Near-term pregnant women | 50–150 mg/24 hours[2] |

| Total Estriol | Non-pregnant women | 0.02–0.1 mg/24 hours[2] |

Table 3: Concentration of Estriol and its Conjugates in Plasma/Serum

| Analyte | Physiological State | Concentration |

| Unconjugated Estriol (uE3) | Late pregnancy | 8 to 13 ng/dL[2] |

| Unconjugated Estriol (uE3) | Early gestation (median) | 1.57 ng/mL |

| Conjugated Estriol (Total) | Late pregnancy | Constitutes 90-95% of circulating estriol.[2] |

| Unconjugated Estriol (uE3) | High-risk pregnancy (late) | A concentration of 4 ng/mL or less is associated with certain complications.[3] |

| Unconjugated Estriol (uE3) | Prolonged gestation (40+ weeks) | Levels are highest at 40 weeks and then decline. Levels of 12 ng/mL or more are generally associated with normal outcomes.[4] |

Table 4: Concentration of Estriol in Saliva

| Analyte | Physiological State | Concentration |

| Unconjugated Estriol (sE3) | Early pregnancy (6th week) | Mean: 3.17 pg/mL[5] |

| Unconjugated Estriol (sE3) | Normal pregnancy (20 weeks to term) | Reference interval has been established, showing good correlation with plasma unconjugated estriol.[6] |

Metabolic Pathway of Estriol

Estriol is synthesized from estrone and estradiol. The metabolic pathway involves hydroxylation and subsequent conjugation. The primary route of elimination is through the formation of glucuronide and sulfate conjugates, which are then excreted in urine.

Experimental Protocols

Accurate quantification of this compound in biological matrices requires robust and validated analytical methods. The two most common approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is considered the gold standard for the quantification of steroid hormones and their metabolites due to its high specificity and sensitivity.

1. Sample Preparation (for Serum/Plasma)

-

Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated E3G).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for glucuronidated steroids.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for E3G and the internal standard. For example, for E3G (m/z 463.2), a characteristic product ion would be m/z 287.2 (the aglycone).

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum sensitivity.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a high-throughput and cost-effective method for quantifying E3G, particularly in urine. This is typically a competitive immunoassay.

1. Plate Coating

-

Coat the wells of a 96-well microtiter plate with an anti-E3G antibody (or a secondary antibody if using a competitive format with a labeled antigen).

-

Incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

-

Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS).

2. Assay Procedure

-

Add standards, controls, and urine samples to the appropriate wells.

-

Add a known amount of enzyme-labeled E3G (e.g., HRP-conjugated E3G) to each well.

-

Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competition between the sample E3G and the enzyme-labeled E3G for binding to the antibody.

-

Wash the plate thoroughly to remove unbound reagents.

3. Detection

-

Add a substrate solution (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.

-

Incubate for a short period in the dark.

-

Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis

-

The concentration of E3G in the samples is inversely proportional to the absorbance.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of E3G in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound is a key metabolite of estriol, and its presence and concentration in biological fluids, particularly during pregnancy, provide valuable insights for both clinical diagnostics and research. The choice of analytical methodology depends on the specific requirements of the study, with LC-MS/MS offering high specificity and sensitivity, and ELISA providing a high-throughput alternative. The data and protocols presented in this guide serve as a foundational resource for professionals in the fields of endocrinology, drug development, and clinical research who are investigating the role of estrogen metabolism in health and disease.

References

- 1. oatext.com [oatext.com]

- 2. salimetrics.com [salimetrics.com]

- 3. Plasma unconjugated estriol values in high-risk pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estriol in pregnancy. VII. Unconjugated plasma estriol in prolonged gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estriol (E3), Saliva - HormoneScan® - Hormone Tests | Diagnostiki Athinon [athenslab.gr]

- 6. Salivary estriol concentrations during normal pregnancies, and a comparison with plasma estriol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Glucuronidation of Estriol

For Researchers, Scientists, and Drug Development Professionals